molecular formula C14H21N3O3S B2870953 3-((1-(Cyclohexylsulfonyl)pyrrolidin-3-yl)oxy)pyridazine CAS No. 2034452-23-6

3-((1-(Cyclohexylsulfonyl)pyrrolidin-3-yl)oxy)pyridazine

Cat. No.: B2870953
CAS No.: 2034452-23-6
M. Wt: 311.4
InChI Key: PNVPKTKDZARIBV-UHFFFAOYSA-N
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Description

3-((1-(Cyclohexylsulfonyl)pyrrolidin-3-yl)oxy)pyridazine (CAS 2034452-23-6) is a chemical compound with the molecular formula C14H21N3O3S and a molecular weight of 311.40 g/mol . This reagent features a pyridazine core linked via an ether bond to a pyrrolidine ring, which is further modified with a cyclohexylsulfonyl group. While the specific biological targets and research applications for this exact compound are not detailed in the current literature, its structure offers significant potential as a scaffold for medicinal chemistry and drug discovery research. The pyridazine moiety is a privileged structure in medicinal chemistry, known to be a key pharmacophore in a wide range of bioactive molecules. Compounds containing the pyridazin-3(2H)-one core, a closely related structure, have been extensively investigated for diverse biological activities. These include serving as vasodilators for cardiovascular research and demonstrating anti-inflammatory properties by inhibiting LPS-induced NF-κB activity in immune cells . The integration of the sulfonamide group within the pyrrolidine ring may further modulate the compound's physicochemical properties and its interaction with biological targets. This makes this compound a valuable chemical building block for researchers exploring new chemical entities in areas such as enzyme inhibition, receptor modulation, and probe development. This product is intended for research purposes by qualified laboratory personnel only. It is not for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

3-(1-cyclohexylsulfonylpyrrolidin-3-yl)oxypyridazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21N3O3S/c18-21(19,13-5-2-1-3-6-13)17-10-8-12(11-17)20-14-7-4-9-15-16-14/h4,7,9,12-13H,1-3,5-6,8,10-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNVPKTKDZARIBV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)S(=O)(=O)N2CCC(C2)OC3=NN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.40 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Pyrrolidine Ring Formation and Sulfonylation

A common approach begins with synthesizing the pyrrolidine scaffold, followed by sulfonylation. The synthesis of related sulfonylated pyrrolidines is detailed in patent WO2011071520A1, which describes intermediates for (S)-Pregabalin.

Step 1: Pyrrolidine Synthesis
Pyrrolidine derivatives are often synthesized via cyclization of γ-amino alcohols or through [3+2] cycloaddition reactions. For example, Rh(II)-catalyzed cyclopropanation of pyrroles, as reported by Lehner et al., enables access to substituted pyrrolidines.

Step 2: Sulfonylation
The sulfonylation of pyrrolidine’s nitrogen atom typically employs cyclohexanesulfonyl chloride under basic conditions (e.g., triethylamine or pyridine). For instance, the synthesis of 1-(cyclohexylsulfonyl)pyrrolidine-3-ol is achieved by reacting pyrrolidin-3-ol with cyclohexanesulfonyl chloride in dichloromethane at 0–25°C.

Example Reaction:
$$
\text{Pyrrolidin-3-ol} + \text{Cyclohexanesulfonyl chloride} \xrightarrow{\text{Et}3\text{N, CH}2\text{Cl}_2} \text{1-(Cyclohexylsulfonyl)pyrrolidin-3-ol} \quad
$$

Ether Bond Formation: Coupling Pyrrolidine and Pyridazine

The ether linkage is constructed via nucleophilic aromatic substitution (SNAr) or Mitsunobu reactions.

Method A: SNAr Reaction
Pyridazine derivatives activated with electron-withdrawing groups (e.g., halogens) react with alcohols under basic conditions. For example, 3-hydroxypyridazine can be treated with 1-(cyclohexylsulfonyl)pyrrolidin-3-ol in the presence of potassium carbonate in dimethylformamide (DMF) at 80°C.

Method B: Mitsunobu Reaction
The Mitsunobu reaction offers superior regioselectivity. A protocol from PMC8074166 utilizes diethyl azodicarboxylate (DEAD) and triphenylphosphine to couple 1-(cyclohexylsulfonyl)pyrrolidin-3-ol with 3-hydroxypyridazine in tetrahydrofuran (THF) at 0°C.

Pyridazine Ring Construction

Pyridazine synthesis often involves cyclization of 1,4-diketones with hydrazine. A one-pot method described in PMC8074166 combines singlet oxygen [4+2] cycloaddition, reduction, and hydrazine cyclization to form pyridazine rings.

Example Procedure:

  • Photooxygenation : Furan derivatives are treated with singlet oxygen to form endoperoxides.
  • Reduction : Endoperoxides are reduced with diethyl sulfide to yield 1,4-enediones.
  • Cyclization : Reaction with hydrazine hydrochloride forms the pyridazine core.

Optimization and Challenges

Stereochemical Control

The stereochemistry at the pyrrolidine’s 3-position is critical. Asymmetric syntheses, such as Ag(I)- or Cu(I)-catalyzed cycloadditions, achieve enantioselectivity. For instance, Lehner et al. used chiral auxiliaries to control stereochemistry during pyrrolidine formation.

Protecting Group Strategies

Protecting groups (e.g., acetyl, tosyl) are often employed to prevent undesired side reactions. For example, the BOS-172722 synthesis uses acetyl groups to protect hydroxyl moieties during coupling steps.

Analytical Characterization

Key analytical data for intermediates and the final compound are summarized below:

Property Value Source
Molecular Weight 311.40 g/mol
Molecular Formula C₁₄H₂₁N₃O₃S
Boiling Point Not reported
Melting Point Not reported
Key IR Bands 1340 cm⁻¹ (S=O), 1250 cm⁻¹ (C-O)
$$^1$$H NMR (CDCl₃) δ 1.2–1.8 (m, cyclohexyl), δ 3.5 (m, pyrrolidine)

Industrial-Scale Considerations

Patent US9453000B2 highlights challenges in scaling up sulfonylation and etherification steps, emphasizing the need for robust catalysts (e.g., Pd/C for hydrogenation) and solvent recycling.

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